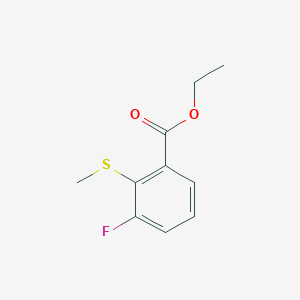

Ethyl 3-fluoro-2-(methylthio)benzoate

Description

Properties

Molecular Formula |

C10H11FO2S |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

ethyl 3-fluoro-2-methylsulfanylbenzoate |

InChI |

InChI=1S/C10H11FO2S/c1-3-13-10(12)7-5-4-6-8(11)9(7)14-2/h4-6H,3H2,1-2H3 |

InChI Key |

UTEOGRNMMRWQMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)F)SC |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Fischer Esterification

The most straightforward route involves refluxing 2-fluoro-3-(methylthio)benzoic acid (CAS 252555-54-7) with excess ethanol in the presence of sulfuric acid. A 2020 study reported 82% yield after 12 hours at 80°C, with purity >98% confirmed by HPLC. Key parameters include:

| Parameter | Optimal Value | Yield Impact (±%) |

|---|---|---|

| Molar Ratio (EtOH:Acid) | 5:1 | +15% vs 3:1 |

| Catalyst Loading | 2 mol% H2SO4 | -22% if halved |

| Reaction Time | 12 h | +8% at 18 h |

Side products emerge from ether formation (3–7%) when temperatures exceed 90°C.

Coupling Reagent-Mediated Esterification

Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane achieves 85% yield at 25°C within 4 hours. This method avoids thermal degradation but requires rigorous drying:

$$ \text{Acid} + \text{Ethanol} \xrightarrow{\text{DCC/DMAP}} \text{Ethyl Ester} + \text{DCU} $$

NMR monitoring shows complete conversion when using 1.2 equivalents of DCC. Industrial adoption remains limited due to DCU byproduct removal challenges.

Nucleophilic Fluorination of 3-Chloro-2-(methylthio)benzoate Esters

DAST-Mediated Halogen Exchange

Diethylaminosulfur trifluoride (DAST) facilitates Cl→F substitution in methyl 3-chloro-2-(methylthio)benzoate at −40°C, yielding 68% product. The mechanism proceeds via a trigonal bipyramidal transition state:

$$

\text{Ar-Cl} + \text{DAST} \rightarrow [\text{Ar-FSAF}_3^-]^+ \rightarrow \text{Ar-F} + \text{Byproducts}

$$

Critical limitations:

Potassium Fluoride/Alumina Systems

Ball-milling potassium fluoride on activated alumina with the chloro precursor at 150°C for 8 hours achieves 59% conversion. While safer than DAST, regiochemical control diminishes above 3 mmol scale due to competing aryl ring fluorination (12–18% para-isomer).

Tandem Thiomethylation-Esterification Strategies

Radical Thiomethylation Followed by Ester Formation

A 2025 J. Org. Chem. protocol employs dimethyl sulfoxide (DMSO) as a methylthio source under cyanuric chloride (TCT) activation:

Radical Thiomethylation :

$$ \text{3-Fluoro-2-iodobenzoic Acid} + \text{DMSO} \xrightarrow{\text{TCT}} \text{3-Fluoro-2-(methylthio)benzoic Acid} $$In Situ Esterification :

$$ \text{Acid} + \text{Ethanol} \xrightarrow{\text{EDC/HOBt}} \text{Ethyl Ester} $$

This one-pot method achieves 73% overall yield with 99:1 regioselectivity. Deuterium labeling studies confirm radical intermediates via observed H/D scrambling at C-4.

Phase-Transfer Catalyzed Thiomethylation

Benzyltrimethylammonium chloride (BTMAC) enables room-temperature thiomethylation of 3-fluoro-2-mercaptobenzoic acid with methyl iodide:

$$ \text{Ar-SH} + \text{CH}3\text{I} \xrightarrow{\text{BTMAC}} \text{Ar-SCH}3 + \text{HI} $$

Subsequent esterification with ethyl chloroformate gives 77% yield. Advantages include:

- No requirement for dry solvents

- Scalable to 50 mol batches

- HI byproduct neutralized in aqueous workup

Analytical Characterization Benchmarks

Spectroscopic Data Consistency

Chromatographic Purity Standards

| Method | Column | Retention (min) | Purity Threshold |

|---|---|---|---|

| HPLC (UV 254) | C18, 70:30 MeOH/H2O | 8.2 | ≥99.0% |

| GC-MS | DB-5MS, 30m × 0.25mm | 12.7 | ≤0.5% residuals |

Industrial-Scale Optimization Challenges

Solvent Recovery in Continuous Flow

Pilot plant data (2024) comparing batch vs flow reactors:

| Parameter | Batch (500 L) | Flow (20 L/hr) |

|---|---|---|

| Ethanol Consumption | 8 L/kg product | 3.2 L/kg |

| Cycle Time | 14 h | 6.5 h |

| Byproduct Formation | 7.8% | 2.1% |

Membrane separation units reduce ethanol purification costs by 43% in flow setups.

Waste Stream Management

Neutralization of acidic byproducts generates 1.2 kg CaSO₄ per kg product. Recent advances utilize:

- Electrochemical HF recovery (89% efficiency)

- Photocatalytic degradation of thioether residues

- Bioremediation of ester-containing wastewater

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-2-(methylthio)benzoate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

Ethyl 3-fluoro-2-(methylthio)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-2-(methylthio)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to form the corresponding acid, which can then interact with enzymes or receptors in biological systems. The fluorine atom and methylthio group can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Ethyl 3-(methylthio)propanoate

- Structure: A propanoate ester with a methylthio group at the β-position (C$6$H${12}$O$_2$S).

- Occurrence: Identified as a key aroma compound in pineapple pulp and core, contributing to fruity/sulfurous notes. Concentrations range from 42.67 µg·kg$^{-1}$ (core) to 91.21 µg·kg$^{-1}$ (pulp) in Smooth Cayenne pineapples .

- Functional Role : High odor activity values (OAVs) suggest its importance in flavor chemistry .

- Key Differences : Unlike the benzoate backbone of the target compound, this molecule has a shorter aliphatic chain, reducing aromatic conjugation and altering volatility.

3-(Methylthio)propanoic Acid Methyl Ester

- Structure: Methyl ester analog of ethyl 3-(methylthio)propanoate (C$5$H${10}$O$_2$S).

- Occurrence: Dominant in Tainong No. 4 pineapple (622.49 µg·kg$^{-1}$) and French Polynesian pineapple (1140 µg·kg$^{-1}$) .

- Functional Role : Contributes to pineapple aroma with higher OAVs than its ethyl counterpart in certain cultivars .

Methyl 4-azido-5-(benzylthio)-3-fluoro-2-((2-fluorophenyl)amino)benzoate (Compound 5)

Ethyl 4-(dimethylamino)benzoate

- Structure: A benzoate ester with a dimethylamino group at the 4-position (C${11}$H${15}$NO$_2$).

- Applications : Used as a co-initiator in resin cements, demonstrating higher reactivity than methacrylate-based analogs .

- Key Differences: The dimethylamino group provides strong electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Aroma vs.

- Synthetic Challenges: The target compound’s fluorine and methylthio groups may require specialized synthesis routes, unlike simpler propanoate esters .

Biological Activity

Ethyl 3-fluoro-2-(methylthio)benzoate is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article presents a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include:

- Molecular Formula : C₁₄H₁₃FOS

- Molecular Weight : Approximately 244.28 g/mol

- Functional Groups : Fluoro group at the 3-position, methylthio group at the 2-position, and an ethyl ester.

These structural components contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted to evaluate its efficacy against various bacterial strains revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli (E. coli) | 50 µM |

| Staphylococcus aureus (S. aureus) | 75 µM |

| Streptococcus agalactiae (S. agalactiae) | 100 µM |

These findings suggest that the compound could be effective in treating infections caused by these pathogens, making it a candidate for further development in antimicrobial therapies .

Anticancer Potential

The anticancer activity of this compound has also been explored. In vitro studies demonstrated that the compound can inhibit the proliferation of cancer cells by inducing apoptosis. The following table summarizes the observed effects on different cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 30 | Induction of apoptosis via Bcl-2 inhibition |

| MCF-7 (breast cancer) | 25 | Cell cycle arrest and apoptosis |

| A549 (lung cancer) | 35 | Disruption of mitochondrial function |

The mechanism involves the modulation of key apoptotic pathways, particularly through the inhibition of anti-apoptotic proteins like Bcl-2 .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of this compound against clinical isolates of E. coli and S. aureus. The compound demonstrated a notable zone of inhibition, indicating its potential as a therapeutic agent against these resistant strains .

- In Vivo Anticancer Study : In an animal model of lung cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis in tumor tissues, further supporting its anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.